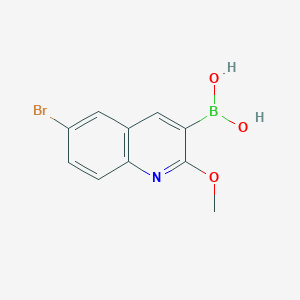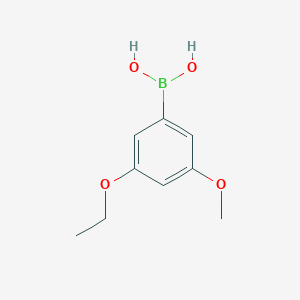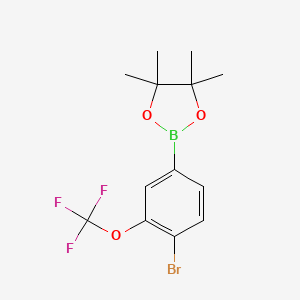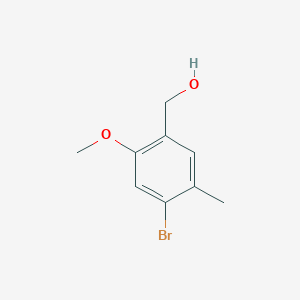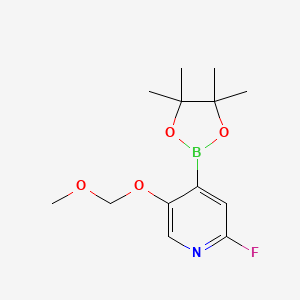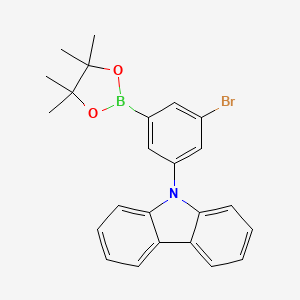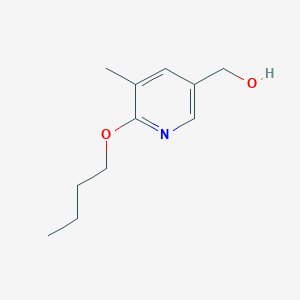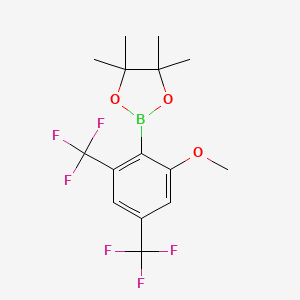
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester (2M4TFPBPE) is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile reagent that can be used as a catalyst, a ligand, or a reagent for the synthesis of organic compounds. 2M4TFPBPE has a wide range of applications in the field of organic synthesis and can be used for the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is a versatile reagent that can be used in a variety of scientific research applications. It can be used as a catalyst for organic synthesis, as a ligand for the synthesis of organic compounds, and as a reagent for the synthesis of organic compounds. It can also be used as a protecting group for the synthesis of peptides and proteins. Additionally, this compound can be used in the synthesis of small molecules, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of this compound is its role as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
For instance, the compound’s stability at room temperature suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound is stable at room temperature , and its rate of reaction can be considerably accelerated at physiological pH .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is relatively easy to synthesize. Additionally, it is a versatile reagent that can be used in a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable reagent and can decompose over time. Additionally, it is sensitive to light, heat, and moisture and should be stored in an inert atmosphere.
Direcciones Futuras
The future directions for 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester research include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of peptides and proteins. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of small molecules, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of polymers and other materials.
Métodos De Síntesis
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester can be synthesized from the reaction of 2-methoxy-4,6-difluorophenylboronic acid and pinacol ester. The reaction is carried out in an inert atmosphere, such as nitrogen, and the temperature of the reaction is typically between 0 and 50 degrees Celsius. The reaction is typically carried out in an aqueous solution, and the pH of the reaction should be adjusted to a range of 7 to 10. The reaction is typically complete within 24 hours.
Propiedades
IUPAC Name |
2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCNGRGMUVGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)




